molecular formula C19H23NO3 B4650411 N-[1-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide

Cat. No. B4650411
M. Wt: 313.4 g/mol
InChI Key: YNPRKCUJVUCONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide, commonly known as DMPEB, is a compound that has been widely used in scientific research due to its potential therapeutic applications. DMPEB is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DMPEB is not fully understood. However, it has been shown to modulate the activity of certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. DMPEB has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects
DMPEB has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. DMPEB has also been shown to enhance the activity of the sigma-1 receptor, which has been linked to neuroprotection and the regulation of mood. In addition, DMPEB has been shown to enhance the activity of the NMDA receptor, which has been linked to learning and memory.

Advantages and Limitations for Lab Experiments

DMPEB has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. DMPEB has also been shown to have good solubility in water and organic solvents, which makes it easy to use in various experimental settings. However, DMPEB also has some limitations. It has been shown to have poor stability in acidic conditions, which can limit its use in certain experiments. In addition, DMPEB has been shown to have low bioavailability, which can limit its use in vivo.

Future Directions

There are several future directions for the study of DMPEB. One potential direction is the study of DMPEB as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of DMPEB as an antidepressant and anxiolytic agent. Additionally, further studies are needed to fully understand the mechanism of action of DMPEB and its potential therapeutic applications.

Scientific Research Applications

DMPEB has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. DMPEB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, DMPEB has been shown to have potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-8-13(2)10-16(9-12)19(21)20-14(3)15-6-7-17(22-4)18(11-15)23-5/h6-11,14H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPRKCUJVUCONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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